molecular formula C14H13Cl2NO3S B11178393 2,5-dichloro-N-[(2-methoxyphenyl)methyl]benzenesulfonamide

2,5-dichloro-N-[(2-methoxyphenyl)methyl]benzenesulfonamide

Cat. No.: B11178393
M. Wt: 346.2 g/mol
InChI Key: VSRXPHXTHAPQFY-UHFFFAOYSA-N
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Description

2,5-DICHLORO-N-[(2-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE is a chemical compound with a complex structure, characterized by the presence of two chlorine atoms, a methoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DICHLORO-N-[(2-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include electrophilic aromatic substitution reactions to introduce the chlorine atoms and the methoxy group. The sulfonamide group is usually introduced through a sulfonation reaction followed by amide formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations. The scalability of the synthesis process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,5-DICHLORO-N-[(2-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

2,5-DICHLORO-N-[(2-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-DICHLORO-N-[(2-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This compound may also interact with cellular pathways involved in cell growth and proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzamide: Shares the dichloro-substituted benzene ring but lacks the methoxy and sulfonamide groups.

    Methoxybenzenesulfonamide: Contains the methoxy and sulfonamide groups but lacks the dichloro substitution.

Uniqueness

2,5-DICHLORO-N-[(2-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE is unique due to the combination of its substituents, which confer distinct chemical properties and potential applications. The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups on the benzene ring can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C14H13Cl2NO3S

Molecular Weight

346.2 g/mol

IUPAC Name

2,5-dichloro-N-[(2-methoxyphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C14H13Cl2NO3S/c1-20-13-5-3-2-4-10(13)9-17-21(18,19)14-8-11(15)6-7-12(14)16/h2-8,17H,9H2,1H3

InChI Key

VSRXPHXTHAPQFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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